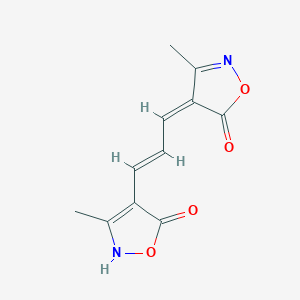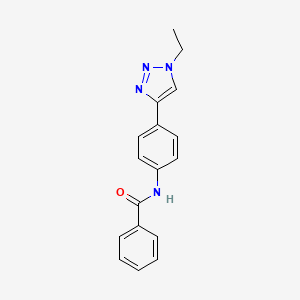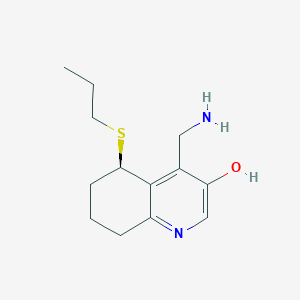
(5R)-4-(aminomethyl)-5-propylsulfanyl-5,6,7,8-tetrahydroquinolin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5R)-4-(aminomethyl)-5-propylsulfanyl-5,6,7,8-tetrahydroquinolin-3-ol is a complex organic compound with a unique structure that includes an aminomethyl group, a propylsulfanyl group, and a tetrahydroquinolin-3-ol core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-4-(aminomethyl)-5-propylsulfanyl-5,6,7,8-tetrahydroquinolin-3-ol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the propylsulfanyl group: This step involves the nucleophilic substitution of a suitable leaving group with a propylthiol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(5R)-4-(aminomethyl)-5-propylsulfanyl-5,6,7,8-tetrahydroquinolin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the quinoline core or the propylsulfanyl group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
(5R)-4-(aminomethyl)-5-propylsulfanyl-5,6,7,8-tetrahydroquinolin-3-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of (5R)-4-(aminomethyl)-5-propylsulfanyl-5,6,7,8-tetrahydroquinolin-3-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the propylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(5R)-5-(aminomethyl)pyrrolidin-2-one: This compound shares the aminomethyl group but has a different core structure.
(2S,5R)-2-(aminomethyl)-5-ethynylpyrrolidin-1-yl: This compound also contains an aminomethyl group but differs in the rest of its structure.
Uniqueness
(5R)-4-(aminomethyl)-5-propylsulfanyl-5,6,7,8-tetrahydroquinolin-3-ol is unique due to its combination of functional groups and its tetrahydroquinoline core
Propiedades
Fórmula molecular |
C13H20N2OS |
|---|---|
Peso molecular |
252.38 g/mol |
Nombre IUPAC |
(5R)-4-(aminomethyl)-5-propylsulfanyl-5,6,7,8-tetrahydroquinolin-3-ol |
InChI |
InChI=1S/C13H20N2OS/c1-2-6-17-12-5-3-4-10-13(12)9(7-14)11(16)8-15-10/h8,12,16H,2-7,14H2,1H3/t12-/m1/s1 |
Clave InChI |
OFZUNCGHNKABFJ-GFCCVEGCSA-N |
SMILES isomérico |
CCCS[C@@H]1CCCC2=NC=C(C(=C12)CN)O |
SMILES canónico |
CCCSC1CCCC2=NC=C(C(=C12)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(But-3-en-1-yl)-6-iodohexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12899518.png)
![1-[1-(1H-Indol-3-yl)cyclopentyl]methanamine](/img/structure/B12899521.png)
![2-((1H-Pyrrolo[2,3-b]pyridin-3-yl)amino)acetic acid](/img/structure/B12899525.png)
![Furan, 2-[(trifluoromethyl)thio]-](/img/structure/B12899532.png)
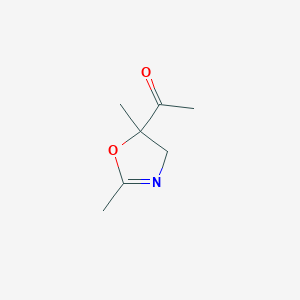
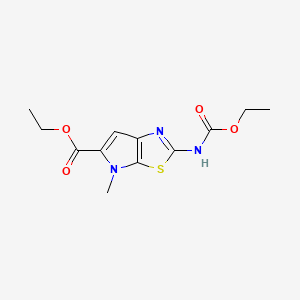
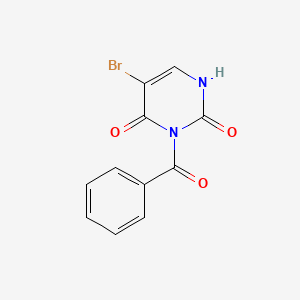
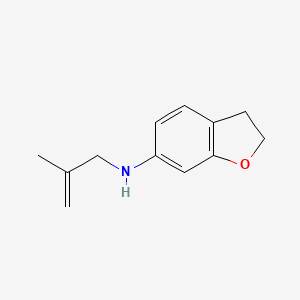
![N,N-Dimethyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]ethan-1-amine](/img/structure/B12899571.png)
![[3-([1,1'-Biphenyl]-4-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B12899581.png)
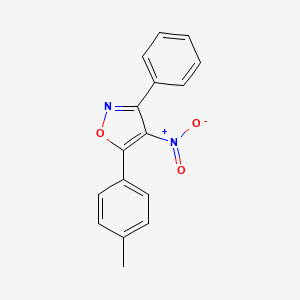
![[3-(Anthracen-9-YL)-4,5-dihydro-1,2-oxazol-5-YL]methanol](/img/structure/B12899595.png)
